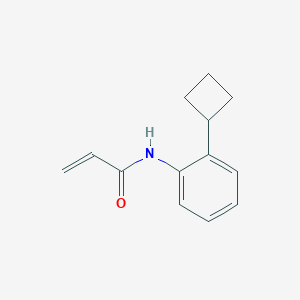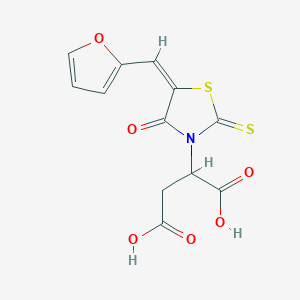
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . Furan compounds are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis
The molecular structure of furan compounds is characterized by a five-membered aromatic heterocycle containing one oxygen atom . This structure is a key component in the compound “this compound”.Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can easily undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
The significance of furan and thiophene derivatives in medicinal chemistry is underscored by their incorporation into bioactive molecules. These compounds, including those with furan and thiazolidinone structures, exhibit a broad spectrum of biological activities. Their utility spans antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, demonstrating the potential of such motifs for the development of new therapeutic agents (Ostrowski, 2022).
Bioreactors for Succinic Acid Production
Succinic acid's role as a critical bio-based building block chemical for various applications, including its potential to replace petroleum-based products, highlights the environmental and economic benefits of biotechnological production methods. The design and operation of bioreactors for efficient succinic acid production have seen significant advancements, with various fermentation strategies being explored to enhance yield and sustainability (Ferone et al., 2019).
Furan Derivatives from Biomass
The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), points to sustainable methods for producing valuable chemicals. HMF and its derivatives are poised to replace non-renewable hydrocarbon sources significantly, marking an important shift towards green chemistry and the utilization of renewable resources for chemical production (Chernyshev et al., 2017).
Health Implications of Furan Fatty Acids
The health effects of furan fatty acids, which are found in plants, algae, and fish, offer insights into the complex interactions between dietary components and health outcomes. These compounds exhibit antioxidant and anti-inflammatory activities but also raise questions regarding their role in diseases such as diabetes and renal health. The balance of evidence suggests that furan fatty acids are beneficial to health, albeit with some controversies needing further investigation (Xu et al., 2017).
Future Directions
The future directions in the study and application of furan compounds are promising. There is a switch from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) shows the potential of these compounds .
Properties
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6S2/c14-9(15)5-7(11(17)18)13-10(16)8(21-12(13)20)4-6-2-1-3-19-6/h1-4,7H,5H2,(H,14,15)(H,17,18)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEUAIVUPQJNHL-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
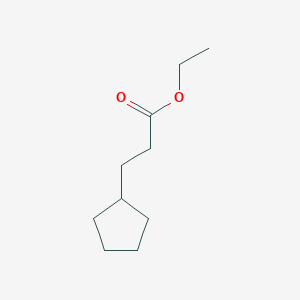
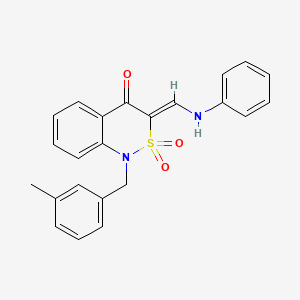
![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
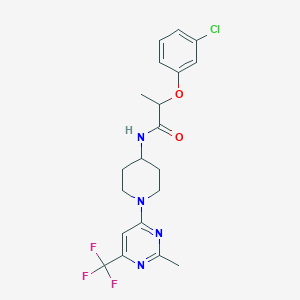
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)
![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)
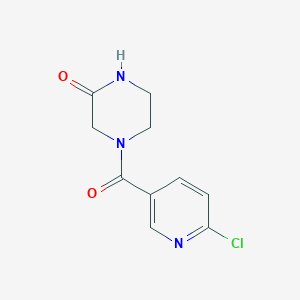
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2805806.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
